Cas no 1804742-52-6 (Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate
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- インチ: 1S/C10H6F6INO3/c1-2-20-8(19)5-6(17)4(21-10(14,15)16)3-18-7(5)9(11,12)13/h3H,2H2,1H3
- InChIKey: QDUASMDFNSPZAE-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C(F)(F)F)C=1C(=O)OCC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 48.4
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029088704-1g |
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate |
1804742-52-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate 関連文献
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Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1804742-52-6): A Comprehensive Overview
Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1804742-52-6) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an iodine substituent, a trifluoromethoxy group, and a trifluoromethyl group, all of which contribute to its potential utility in various applications.
The iodine substituent in Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate plays a crucial role in its reactivity and biological activity. Iodine is a versatile element that can participate in a wide range of chemical reactions, making it an attractive choice for synthetic chemists. Recent studies have shown that iodinated compounds can serve as valuable intermediates in the synthesis of complex molecules, particularly those with therapeutic potential.
The trifluoromethoxy group (OCF3) is another key feature of this compound. This group is known for its strong electron-withdrawing properties, which can significantly influence the electronic and steric properties of the molecule. In medicinal chemistry, trifluoromethoxy groups are often used to modulate the binding affinity and selectivity of drug candidates. Research has demonstrated that compounds containing this group can exhibit enhanced metabolic stability and improved pharmacokinetic profiles.
The trifluoromethyl group (CF3) is also a critical component of Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate. This group is highly lipophilic and can enhance the membrane permeability of molecules, which is particularly important for drugs that need to cross biological barriers. Additionally, the trifluoromethyl group can improve the metabolic stability of compounds by reducing their susceptibility to oxidative metabolism.
In terms of its synthetic accessibility, Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate can be prepared through a series of well-established chemical reactions. One common approach involves the iodination of a pyridine derivative followed by the introduction of the trifluoromethoxy and trifluoromethyl groups. The ethyl ester functionality can be introduced via esterification reactions, providing a versatile platform for further functionalization.
Recent advancements in synthetic methods have enabled the efficient and scalable production of Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate. For instance, transition-metal-catalyzed cross-coupling reactions have been successfully employed to introduce the iodine substituent with high regioselectivity and yield. These methods not only enhance the synthetic efficiency but also reduce the environmental impact by minimizing waste generation.
In the context of pharmaceutical research, Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate has shown promise as a lead compound for the development of novel therapeutics. Its unique combination of functional groups makes it an attractive candidate for various drug discovery programs, particularly those focused on central nervous system (CNS) disorders, cancer, and infectious diseases.
Preclinical studies have indicated that Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate exhibits potent biological activity against several targets relevant to these diseases. For example, it has been shown to inhibit specific enzymes involved in cancer cell proliferation and to modulate receptors associated with neurodegenerative conditions. These findings highlight its potential as a starting point for further optimization and development into clinical candidates.
Moreover, the physicochemical properties of Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate, such as its solubility, stability, and permeability, have been extensively characterized to ensure its suitability for pharmaceutical applications. Advanced analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, have been employed to provide detailed insights into its molecular structure and behavior.
In conclusion, Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1804742-52-6) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further exploration and development into novel therapeutics. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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